molecular formula C20H22ClNO4 B269297 2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Katalognummer B269297
Molekulargewicht: 375.8 g/mol
InChI-Schlüssel: DAKDLSBDGGVKHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton’s tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Wirkmechanismus

2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide selectively binds to and inhibits the activity of BTK, a key enzyme in the BCR signaling pathway. By blocking this pathway, this compound prevents the survival and proliferation of B-cells, leading to tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to significantly reduce the levels of phosphorylated BTK and downstream signaling molecules in B-cells, leading to inhibition of cell proliferation and induction of apoptosis. In addition, this compound has been shown to enhance the activity of other anti-tumor agents, such as venetoclax and rituximab.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is its selectivity for BTK, which reduces the risk of off-target effects. In addition, this compound has shown good pharmacokinetic properties, with high oral bioavailability and long half-life. However, this compound has also been shown to induce mild to moderate toxicities, such as gastrointestinal disturbances and hematological abnormalities, which may limit its use in clinical settings.

Zukünftige Richtungen

Several future directions for the development of 2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide have been proposed, including the evaluation of its efficacy in combination with other anti-tumor agents, such as immune checkpoint inhibitors and CAR-T cell therapy. In addition, the identification of biomarkers that can predict response to this compound may help to identify patients who are most likely to benefit from this therapy. Finally, the development of more potent and selective BTK inhibitors may further improve the therapeutic potential of this class of agents.

Synthesemethoden

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves several steps, starting with the reaction of 4-chloro-2-methylphenol with potassium carbonate and methyl iodide to form 2-(4-chloro-2-methylphenoxy)methyl iodide. This intermediate is then reacted with 2-(tetrahydro-2-furanylmethoxy)phenylacetic acid in the presence of cesium carbonate to yield this compound.

Wissenschaftliche Forschungsanwendungen

2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.

Eigenschaften

Molekularformel

C20H22ClNO4

Molekulargewicht

375.8 g/mol

IUPAC-Name

2-(4-chloro-2-methylphenoxy)-N-[2-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C20H22ClNO4/c1-14-11-15(21)8-9-18(14)26-13-20(23)22-17-6-2-3-7-19(17)25-12-16-5-4-10-24-16/h2-3,6-9,11,16H,4-5,10,12-13H2,1H3,(H,22,23)

InChI-Schlüssel

DAKDLSBDGGVKHV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2OCC3CCCO3

Kanonische SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2OCC3CCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.